molecular formula C11H19N3O2 B094984 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-54-2

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B094984
CAS RN: 15871-54-2
M. Wt: 225.29 g/mol
InChI Key: PNJCQCUNRRANAF-UHFFFAOYSA-N
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Description

The compound 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of triazaspirodecanedione, which is a class of spirocyclic compounds featuring a triaza backbone. These compounds are of interest due to their potential biological activities and their use as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but we can infer from the related structures and activities of similar compounds.

Synthesis Analysis

The synthesis of related 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives has been reported to be efficient, involving methods that yield high-purity products without the need for additional purification steps . Although the exact synthesis of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is not described, the methods used for similar compounds typically involve the formation of the spirocyclic framework through a cyclization step, followed by functional group transformations to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of triazaspirodecanedione derivatives is characterized by a spirocyclic core, which is a bicyclic system with a nitrogen-containing ring fused to a dione moiety. The presence of multiple stereocenters in such compounds can lead to the formation of several stereoisomers, as demonstrated in the synthesis of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane stereoisomers . The molecular structure of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would similarly be expected to exhibit chirality and potentially exist in multiple stereoisomeric forms.

Chemical Reactions Analysis

The chemical reactivity of triazaspirodecanedione derivatives can be influenced by the presence of the triaza group and the dione moiety. These functional groups can participate in various chemical reactions, such as nucleophilic addition or substitution, which can be utilized to further modify the compound or to synthesize other related molecules. The exact chemical reactions that 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo are not detailed in the provided papers, but it can be anticipated that it would share similar reactivity patterns with its analogs.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds like triazaspirodecanedione derivatives are often dictated by their molecular structure. Factors such as solubility, melting point, and stability can be affected by the presence of substituents and the overall three-dimensional shape of the molecule. The antimicrobial activity of some synthesized 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives suggests that these compounds can interact with biological systems, which is an important aspect of their chemical properties . The specific physical and chemical properties of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would need to be determined experimentally.

Scientific Research Applications

  • Antimicrobial and Detoxification Applications : Ren et al. (2009) synthesized a new N-halamine precursor, including 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and bonded it onto cotton fabrics. This was used for antimicrobial purposes and to detoxify chemical mustard simulant into less toxic derivatives (Ren et al., 2009).

  • Biocidal Nanofibers : In a study by Ren et al. (2013), the compound was used in biocidal nanofibers via electrospinning, indicating potential applications in water and air filtration (Ren et al., 2013).

  • Treatment of Anemia : Váchal et al. (2012) discovered that derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-diones, a related compound, are efficacious as inhibitors of hypoxia-inducible factor prolyl hydroxylase, suggesting their potential in treating anemia (Váchal et al., 2012).

  • Myelostimulation : Yu et al. (2018) reported the myelostimulating activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives in artificially induced myelodepressive syndrome, indicating their potential in accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow (Yu et al., 2018).

  • Anticonvulsant Activity : Obniska et al. (2006) synthesized and evaluated N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties, suggesting their potential in the treatment of epilepsy (Obniska et al., 2006).

  • Antimicrobial Activity : A study by Krolenko et al. (2017) synthesized derivatives of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, showing promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2017).

properties

IUPAC Name

7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCQCUNRRANAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361443
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

15871-54-2
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a Parr high-pressure reactor, 15.6 grams (0.1 mol) of 2,2,6,6-tetramethyl-4-piperidone (Aldrich Chemicals Inc.), 13.5 grams (0.2 mol) of 97% potassium cyanide, 43.2 grams (0.45 mol) of ammonium carbonate, 120 mL ethanol, and 120 mL water were mixed. The contents were reacted with stirring at 85° C. for 12 hours, cooled to ambient temperature, and poured into 300 mL of water causing the solid product to precipitate. Impurity salts were washed away with water, and the product was dried.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Citations

For This Compound
58
Citations
X Ren, A Akdag, HB Kocer, SD Worley… - Carbohydrate …, 2009 - Elsevier
A new N-halamine precursor, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), was synthesized and bonded onto cotton fabrics. Fabrics …
Number of citations: 118 www.sciencedirect.com
X Ren, HB Kocer, L Kou, SD Worley… - Journal of applied …, 2008 - Wiley Online Library
Two N‐halamine siloxane precursors, 5,5‐dimethyl‐3‐(3′‐triethoxysilylpropyl)hydantoin and 3‐(3′‐triethoxysilylpropyl)‐7,7,9,9‐tetramethyl‐1,3,8‐triazaspiro[4.5]decane‐2,4‐dione, …
Number of citations: 107 onlinelibrary.wiley.com
X Ren, L Kou, J Liang, SD Worley, YM Tzou, TS Huang - Cellulose, 2008 - Springer
N-halamine silane syntheses and coatings of cotton fabrics as siloxanes were addressed for a series of silanes. The coated fabrics were chlorinated by exposure to dilute sodium …
Number of citations: 161 link.springer.com
X Ren, HB Kocer, SD Worley… - Journal of applied …, 2013 - Wiley Online Library
To achieve biocidal properties, a cyclic N‐halamine precursor, 7,7,9,9‐tetramethyl‐1,3,8‐triazaspiro[4.5]‐decane‐2,4‐dione (TTDD), was synthesized and introduced into nanosized …
Number of citations: 39 onlinelibrary.wiley.com
J Liang, K Barnes, A Akdag, SD Worley… - Industrial & …, 2007 - ACS Publications
The monomer and polymer of the compound 3-(3-triethoxysilylpropyl)-7,7,9,9-tetramethyl-1,3,8-triaza spiro[4.5]decane-2,4-dione have been prepared and bonded to the surfaces of …
Number of citations: 86 pubs.acs.org
R Broughton, SD Worley, J Liang, K Barnes, J Lee… - 2007 - ncc.confex.com
Considerable work has been done in our laboratories to produce antimicrobial materials using halamines, primarily chloramines. Chloramines have a substantial history in cottons, …
Number of citations: 0 ncc.confex.com
A Akdag, S Okur, ML McKee… - Journal of Chemical …, 2006 - ACS Publications
N-halamine chemistry has been a research topic of considerable importance in these laboratories for over two decades. N-halamine compounds are useful in preparing biocidal …
Number of citations: 94 pubs.acs.org
B Çobanoğlu, FN Parin, K Yildirim - Textile and Apparel, 2021 - dergipark.org.tr
Microbes are the smallest microorganisms that are a part of daily life and can be found all over the environment and in our bodies [1]. The spread of microorganisms such as bacteria, …
Number of citations: 3 dergipark.org.tr
Z Jiang, K Ma, J Du, R Li, X Ren, TS Huang - Applied surface science, 2014 - Elsevier
2,4,6-Trichloro-s-triazine has been used as one of the important linkers of reactive dyes for textiles such as cellulosic fibers. N-Halamine precursors could be bonded to a triazine-based …
Number of citations: 70 www.sciencedirect.com
T Mu, N Pan, Y Wang, X Ren, TS Huang - Fibers and Polymers, 2018 - Springer
In this study, we synthesized a novel N-halamine precursor, sulfuric acid mono-[2-(4-[4-chloro-6-(2-[4,4- dimethyl-2,5-dioxo-imidazolidin-1-yl]-ethylamino)-[1,3,5]triazin-2-ylamino]-…
Number of citations: 16 link.springer.com

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